MFCD18314148
Description
MFCD18314148 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and material science research. These compounds often feature halogen substituents (e.g., chlorine, fluorine) and nitrogen-rich aromatic systems, contributing to their applications in drug discovery and catalysis. For instance, compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 428854-24-4 (MDL: MFCD22741544) share analogous frameworks, emphasizing the role of substituents in modulating physicochemical properties and biological activity .
Properties
IUPAC Name |
5-(3-aminophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-11-6-10(4-5-13(11)16)9-2-1-3-12(15)7-9/h1-7,16H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBVHBHVUOWZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684617 | |
| Record name | 3'-Amino-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-15-2 | |
| Record name | 3'-Amino-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that are functionalized with appropriate substituents.
Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods: In industrial settings, the production of 3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with biological macromolecules, potentially inhibiting or modulating their activity. The nitrile group can also participate in interactions with enzymes and receptors, influencing their function.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table compares MFCD18314148 with three structurally related compounds from published
Key Observations :
- Halogen Influence : Dichloro (Cl₂) and fluoro (F) groups enhance electrophilicity and binding affinity, as seen in CAS 918538-05-3 and CAS 428854-24-4 . This compound likely shares this trait, given its inferred dichloro substituents.
- Heterocyclic Core : Pyrrolo-triazine (CAS 918538-05-3) and pyrazolo-pyridine (CAS 428854-24-4) cores enable π-π stacking and hydrogen bonding, critical for target recognition. Boronic acid derivatives (CAS 1046861-20-4) are pivotal in cross-coupling reactions .
Physicochemical and Pharmacokinetic Properties
Insights :
- Lipophilicity : Higher Log Po/w in CAS 428854-24-4 correlates with reduced solubility but enhanced membrane permeability, a trade-off critical in drug design .
- Target Selectivity : CAS 428854-24-4’s larger TPSA (89.54 Ų) limits blood-brain barrier (BBB) penetration, whereas smaller analogs like CAS 918538-05-3 show BBB suitability .
Industrial and Research Utility
- Drug Discovery : this compound’s hypothetical profile aligns with kinase inhibitors, leveraging dichloro-triazine for ATP-binding site interactions.
- Material Science : Boron-containing analogs (e.g., CAS 1046861-20-4) are pivotal in OLED and polymer chemistry .
Methodological Considerations
Comparative analyses rely on spectrofluorometry, tensiometry (for CMC determination), and computational models (e.g., QSAR, molecular docking) to evaluate structural and functional similarities . Standardized protocols from and emphasize reproducibility in synthesis and characterization, ensuring valid cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
